

Spectroscopic Profile of 2-Hydroxymethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxymethylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 2-Hydroxymethylbenzoic acid. While experimental data is prioritized, predicted data is also included where experimental data is not readily available, and this is clearly indicated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
7.9 (Predicted)	Doublet	Aromatic H
7.5 (Predicted)	Triplet	Aromatic H
7.4 (Predicted)	Triplet	Aromatic H
7.3 (Predicted)	Doublet	Aromatic H
4.8 (Predicted)	Singlet	-CH ₂ -

Data obtained from the Human Metabolome Database (predicted spectrum).

Table 2: ¹³C NMR Spectroscopic Data

No experimental ¹³C NMR data for 2-Hydroxymethylbenzoic acid was found in the searched resources. For interpretation, data from similar substituted benzoic acids can be referenced. Generally, the carboxylic acid carbon is expected in the 165-185 ppm range, aromatic carbons between 110-140 ppm, and the methylene carbon (-CH₂-) around 60-70 ppm.

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Putative Fragment
134	High	[M-H ₂ O] ⁺
105	Highest	[M-H ₂ O-CHO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Data sourced from PubChem, based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The fragmentation pattern of ortho-substituted benzoic acids can be influenced by the "ortho effect," where the proximity of the two substituents leads to characteristic fragmentation pathways, such as the loss of water.^[1]

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Predicted based on functional groups)

Wavenumber (cm-1)	Intensity	Functional Group Vibration
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3400	Medium, broad	O-H stretch (Alcohol)
~1700	Strong	C=O stretch (Carboxylic acid)
1600-1450	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	C-O stretch (Carboxylic acid/Alcohol)
~1200	Medium	C-O stretch (Alcohol/Carboxylic acid)

Characteristic absorption ranges for the functional groups present in 2-Hydroxymethylbenzoic acid. Actual peak positions may vary due to the specific molecular environment and sample preparation.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to elucidate the chemical structure of 2-Hydroxymethylbenzoic acid.

Methodology:

- Sample Preparation:

- Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid for ^1H NMR and 20-50 mg for ^{13}C NMR.[2]
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3 , or Methanol- d_4) in a clean, dry vial.[3][4] The choice of solvent is critical as the acidic proton of the carboxylic acid is exchangeable and may not be observed in protic solvents like D_2O .
- Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.[4]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[3]
- Instrument Parameters (Example for a 400 MHz Spectrometer):[3]
 - ^1H NMR:
 - Observe frequency: 400 MHz
 - Spectral width: -2 to 14 ppm
 - Pulse angle: $30\text{-}45^\circ$
 - Relaxation delay: 1-2 seconds
 - Number of scans: 16-64 (or as needed for good signal-to-noise)
 - ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Spectral width: 0 to 220 ppm
 - Pulse program: Proton-decoupled
 - Relaxation delay: 2-5 seconds
 - Number of scans: 1024 or more, depending on sample concentration.

- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in 2-Hydroxymethylbenzoic acid by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method for Solid Samples):[\[5\]](#)[\[6\]](#)

- Sample Preparation:
 - Thoroughly dry high-purity potassium bromide (KBr) powder in an oven to remove any moisture.
 - In an agate mortar, grind 1-2 mg of the solid 2-Hydroxymethylbenzoic acid sample to a fine powder.[\[6\]](#)
 - Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[\[6\]](#)
 - Transfer the mixture to a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.

- Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C=O, C=C aromatic).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 2-Hydroxymethylbenzoic acid to confirm its identity.

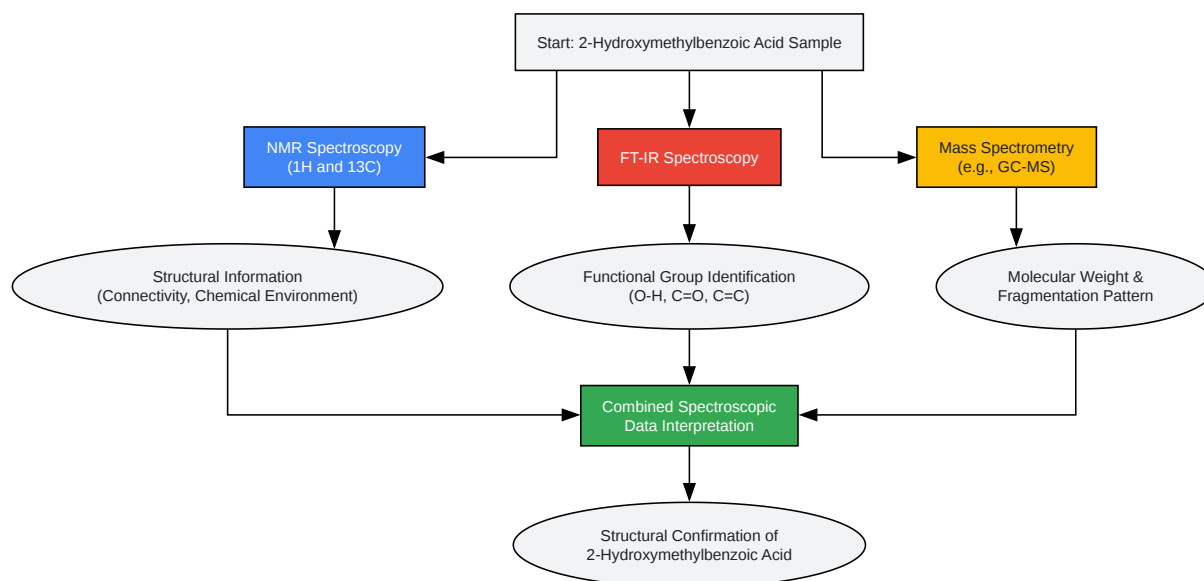
Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):[\[7\]](#)[\[8\]](#)

- Sample Preparation:
 - Prepare a dilute solution of 2-Hydroxymethylbenzoic acid in a volatile organic solvent such as methanol or ethyl acetate.
 - For complex matrices, an extraction and derivatization step may be necessary. For GC-MS analysis of carboxylic acids, derivatization to a more volatile ester (e.g., a trimethylsilyl ester) is common to improve chromatographic performance.[\[9\]](#)
- GC-MS Parameters (Illustrative):
 - Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector temperature: 250-280 °C.

- Oven temperature program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
- Carrier gas: Helium at a constant flow rate.
- Mass Spectrometer (MS):
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 300.
 - Ion source temperature: 230 °C.
 - Transfer line temperature: 280 °C.
- Data Analysis:
 - Identify the peak corresponding to 2-Hydroxymethylbenzoic acid in the total ion chromatogram.
 - Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and the major fragment ions.
 - Propose fragmentation pathways consistent with the observed mass spectrum to confirm the structure. The fragmentation of ortho-substituted benzoic acids can exhibit an "ortho effect" leading to characteristic fragmentation patterns.[\[1\]](#)

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-Hydroxymethylbenzoic acid.



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Caption: Spectroscopic Analysis Workflow for 2-Hydroxymethylbenzoic Acid.

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